N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide and its derivatives often involves complex chemical reactions. For instance, one approach involves the reaction of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation starting from precursors like methyl 3-hydroxy-4,5-methylenedioxybenzoate or dimethyl 5-hydroxyisophthalate (Zhang San-qi, 2010).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide derivatives can be quite complex, with variations in tautomeric forms and the presence of distinct functional groups affecting their behavior and interaction capabilities. For example, the 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines exhibit specific crystal and molecular structures, as determined through analyses such as IR, UV, and NMR spectroscopy (V. Davydov et al., 1993).
Chemical Reactions and Properties
Isoquinolinesulfonamides, including N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide, are known to inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. The interaction between these compounds and enzymes can be elucidated through structural studies, which reveal the fine details of inhibitor binding modes to the active sites (P. Mader et al., 2011).
properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVYOWQPOHUWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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